molecular formula C22H38Br2N2O10 B13730118 3,4-Dibromo-Mal-PEG8-Amine

3,4-Dibromo-Mal-PEG8-Amine

Cat. No.: B13730118
M. Wt: 650.4 g/mol
InChI Key: LRKBUXLSGJUFOG-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG8-Amine is a bifunctional polyethylene glycol (PEG) linker containing a dibromomaleimide (DBM) group and a terminal amine. The DBM moiety features two bromine atoms that enable dual thiol-specific conjugation, allowing two distinct thiol-containing molecules (e.g., cysteine residues in proteins) to form stable thioether bonds under mild conditions . The terminal amine group (–NH2) reacts with carboxylic acids, activated NHS esters, or carbonyl groups (e.g., aldehydes), making it versatile for bioconjugation .

Key properties:

  • Sensitivity: DBM is light- and heat-sensitive, requiring storage at ≤ –20°C and protection from light .
  • PEG Length: The PEG8 spacer (8 ethylene glycol units) enhances hydrophilicity and solubility in aqueous media, reducing aggregation in biological systems .
  • Applications: Used in antibody-drug conjugates (ADCs), protein labeling, and nanomaterial functionalization .

Properties

Molecular Formula

C22H38Br2N2O10

Molecular Weight

650.4 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione

InChI

InChI=1S/C22H38Br2N2O10/c23-19-20(24)22(28)26(21(19)27)2-4-30-6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-29-3-1-25/h1-18,25H2

InChI Key

LRKBUXLSGJUFOG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Parameter Description
Chemical Name tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate (for Boc-protected intermediate)
Molecular Formula C27H46Br2N2O12 (Boc-protected form)
Molecular Weight ~750.48 g/mol (Boc-protected); 650.40 g/mol (amine form)
Functional Groups Dibromomaleimide, polyethylene glycol (PEG8), amine (protected/unprotected)
Purity ≥95%
Storage Conditions Store at -20°C

The dibromomaleimide group contains two bromine atoms on the alkene carbons of the maleimide ring, which serve as excellent leaving groups for nucleophilic substitution, especially by thiols. The PEG8 chain consists of eight ethylene glycol units, providing hydrophilicity and flexibility. The amine group is often protected as a Boc (tert-butoxycarbonyl) derivative during synthesis to prevent unwanted side reactions and is deprotected under acidic conditions for further use.

Preparation Methods of 3,4-Dibromo-Mal-PEG8-Amine

Stepwise Preparation

Starting Material: PEG8-Amine or PEG8-NHBoc

The synthesis usually begins with a PEG8 chain functionalized at one end with an amine group. This amine is often protected as a Boc derivative (tert-butoxycarbonyl) to prevent premature reactions during the dibromomaleimide coupling.

Dibromomaleimide Coupling

The key reaction is the attachment of the dibromomaleimide moiety to the PEG8 amine. This is achieved by reacting the PEG8 amine (or PEG8-NHBoc) with dibromomaleic anhydride or a dibromomaleimide precursor under mild conditions. The reaction forms an amide bond between the maleimide ring and the PEG8 amine.

  • Reaction conditions: Typically performed in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
  • Catalysts or additives: Use of bases like triethylamine (TEA) may be employed to scavenge generated acids and promote coupling.
  • Reaction time: Several hours to overnight to ensure complete coupling.

This coupling yields the Boc-protected 3,4-Dibromo-Mal-PEG8-NHBoc intermediate.

Deprotection of the Amine Group

The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane or other suitable solvents, to yield the free amine form, 3,4-Dibromo-Mal-PEG8-Amine.

  • Typical conditions: Treatment with TFA at room temperature for 1-2 hours.
  • Purification: Removal of TFA and byproducts by evaporation and subsequent purification steps such as precipitation or chromatography.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 PEG8-NHBoc + Dibromomaleic anhydride Anhydrous DMF/DCM, RT, TEA catalyst 3,4-Dibromo-Mal-PEG8-NHBoc Amide bond formation
2 3,4-Dibromo-Mal-PEG8-NHBoc + TFA Room temperature, 1-2 hours 3,4-Dibromo-Mal-PEG8-Amine Boc deprotection
3 Purification Chromatography, precipitation Pure 3,4-Dibromo-Mal-PEG8-Amine ≥95% purity achieved

Analytical Characterization and Purity

The final product is characterized by:

Applications and Significance of Preparation Method

The described preparation method ensures:

  • High Efficiency and Yield: The use of dibromomaleimide allows fast and efficient coupling due to excellent leaving groups (bromines).
  • Site-Specific Conjugation: The two bromines allow dual substitution points, useful in bioconjugation for linking biomolecules such as antibodies.
  • Mild Reaction Conditions: Compatible with sensitive biomolecules, preserving biological activity.
  • Hydrophilicity: The PEG8 linker enhances solubility in aqueous media, facilitating biological applications.
  • Versatility: The free amine can be further functionalized, expanding utility in drug delivery, PROTAC synthesis, and other biomedical fields.

Summary Table of Key Properties and Preparation Details

Feature Description/Condition
Starting Material PEG8-NHBoc or PEG8-Amine
Coupling Reagent Dibromomaleic anhydride or dibromomaleimide precursor
Solvent Anhydrous DMF or DCM
Catalyst/Base Triethylamine (TEA)
Temperature Room temperature or slightly elevated
Reaction Time Several hours to overnight
Amine Deprotection TFA treatment at room temperature for 1-2 hours
Purification Chromatography or precipitation
Final Product Purity ≥95%
Storage -20°C
Molecular Weight (amine) 650.40 g/mol
Molecular Weight (NHBoc) 750.48 g/mol

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-Mal-PEG8-Amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bioconjugation in Antibody-Drug Conjugates (ADCs)

One of the primary applications of 3,4-Dibromo-Mal-PEG8-Amine is in the development of antibody-drug conjugates. These ADCs utilize the compound for site-specific attachment of therapeutic agents to monoclonal antibodies. The dibromomaleimide moiety allows for two thiol groups to react selectively, forming stable thioether bonds that maintain the biological activity of the antibody while delivering potent cytotoxic drugs.

Case Study:
In a study involving trastuzumab (an anti-HER2 antibody), 3,4-Dibromo-Mal-PEG8-Amine was successfully used to conjugate doxorubicin. The resulting ADC demonstrated improved efficacy against HER2-positive cancers while minimizing systemic toxicity, showcasing the potential of this linker in clinical applications .

Drug Delivery Systems

The hydrophilic nature of the PEG chain enhances the solubility and stability of drug formulations. This property is particularly beneficial in creating nanoparticles or liposomes that encapsulate therapeutic agents for targeted delivery.

Applications:

  • Tumor-targeted drug delivery: The compound can be integrated into nanoparticle systems that selectively release drugs in tumor microenvironments, improving therapeutic outcomes while reducing side effects .
  • Polyphenol-containing nanoparticles: Research has shown that combining 3,4-Dibromo-Mal-PEG8-Amine with polyphenols can create nanoparticles with antioxidant properties, useful for both drug delivery and bioimaging applications .

Surface Modification of Biomaterials

3,4-Dibromo-Mal-PEG8-Amine can also be employed to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. This application is crucial in tissue engineering and regenerative medicine.

Example:
By attaching this compound to scaffolds used in tissue engineering, researchers can improve cell adhesion and proliferation rates, which are vital for successful tissue regeneration .

Diagnostic Applications

In diagnostics, 3,4-Dibromo-Mal-PEG8-Amine is utilized to create biosensors and imaging agents. Its ability to conjugate with various biomolecules allows for the development of sensitive detection systems.

Research Insight:
Studies have indicated that biosensors utilizing this compound can achieve high sensitivity and specificity for detecting biomarkers associated with diseases such as cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-Mal-PEG8-Amine involves its ability to form covalent bonds with various functional groups. The dibromomaleimide group reacts with thiols to form stable thioether bonds, while the amine group can form amide bonds with carboxylic acids or activated esters. These reactions enable the compound to act as a versatile linker in bioconjugation and drug development .

Comparison with Similar Compounds

Functional Group Variations

Compound Reactive Groups Key Features Applications
3,4-Dibromo-Mal-PEG8-Amine DBM + Amine Dual thiol conjugation; free amine for carbodiimide/NHS coupling Multi-step bioconjugation
3,4-Dibromo-Mal-PEG8-Acid DBM + Carboxylic Acid Boc-protected amine (requires acidic deprotection); acid for EDC/NHS coupling Controlled amine release
3,4-Dibromo-Mal-PEG4-NHS Ester DBM + NHS Ester NHS ester for amine-specific conjugation; shorter PEG4 spacer Rapid protein labeling
3,4-Dibromo-Mal-PEG8-t-butyl Ester DBM + t-butyl Ester Acid-labile ester (deprotection via TFA); dual thiol conjugation Sequential conjugation strategies

Analysis :

  • Amine vs. Acid : The free amine in 3,4-Dibromo-Mal-PEG8-Amine enables direct coupling without deprotection, unlike the Boc-protected amine in the PEG8-acid variant .
  • NHS Ester : The PEG4-NHS ester derivative prioritizes fast amine coupling over solubility, whereas PEG8-Amine balances solubility and multi-functionality .
  • Protecting Groups : The t-butyl ester variant requires acidic conditions for activation, limiting compatibility with acid-sensitive biomolecules compared to the ready-to-use amine form .

Conjugation Chemistry Diversity

Compound Conjugation Mechanism Advantages Limitations
3,4-Dibromo-Mal-PEG8-Amine Thiol-maleimide + amine coupling High specificity for thiols; flexible amine reactivity Light/heat sensitivity
Methyltetrazine-PEG8-Mal-3,4-Dibromo Thiol-maleimide + tetrazine-TCO click chemistry Bioorthogonal click chemistry; dual functionality Requires trans-cyclooctene (TCO) partners
DBCO-PEG8-Amine Azide-DBCO click chemistry + amine coupling Fast kinetics; no catalysts required Limited to azide-containing targets
Propargyl-PEG8-Amine Azide-alkyne click chemistry + amine coupling Cost-effective; widely used Requires copper catalysts (cytotoxicity)

Analysis :

  • Dibromomaleimide vs. Click Chemistry : While 3,4-Dibromo-Mal-PEG8-Amine is ideal for thiol-rich environments, Methyltetrazine or DBCO derivatives enable bioorthogonal labeling in complex biological systems .
  • Copper-Free vs. Copper-Catalyzed : Propargyl-PEG8-Amine requires cytotoxic copper catalysts, unlike DBCO or tetrazine variants, which are copper-free .

Stability and Handling

Compound Stability Profile Storage Conditions
3,4-Dibromo-Mal-PEG8-Amine Degrades at >25°C or under light –20°C, desiccated, dark
3,4-Dibromo-Mal-PEG8-Acid Boc group stable at neutral pH –20°C; acidic deprotection (e.g., TFA)
Methyltetrazine-PEG8-Mal-3,4-Dibromo Light-sensitive –80°C, aliquoted

Analysis : All dibromomaleimide-containing compounds share sensitivity to light and heat, necessitating stringent storage. However, the Boc or t-butyl protecting groups in acid/ester variants improve shelf stability under specific conditions .

Q & A

Q. What are the optimal reaction conditions for conjugating 3,4-Dibromo-Mal-PEG8-Amine to biomolecules via click chemistry?

  • Methodological Answer : Conjugation typically employs copper-free click chemistry due to the dibromo groups' reactivity. Key parameters include:
  • pH : Neutral to slightly basic (pH 7.0–8.5) to maintain amine reactivity while minimizing hydrolysis of bromo groups.
  • Temperature : 25–37°C for 2–4 hours to balance reaction speed and stability.
  • Molar Ratios : A 1.5:1 molar excess of 3,4-Dibromo-Mal-PEG8-Amine over target biomolecules ensures efficient coupling.
  • Solvent : Phosphate-buffered saline (PBS) or HEPES buffer with 10% DMSO to enhance solubility .

Table 1 : Optimization Parameters for Click Chemistry Conjugation

ParameterOptimal RangeImpact on Reaction Efficiency
pH7.0–8.5Higher pH accelerates amine reactivity
Temperature (°C)25–37Elevated temps reduce reaction time
Molar Ratio (PEG:Target)1.5:1Excess PEG minimizes unreacted targets
SolventPBS/HEPES + 10% DMSOEnhances solubility of hydrophobic intermediates

Q. How does the presence of dibromo substituents influence the reactivity and stability of PEG8-amine derivatives in aqueous solutions?

  • Methodological Answer : The dibromo groups enhance electrophilicity, enabling selective thiol- or amine-mediated conjugation. However, they also introduce hydrolysis risks in aqueous environments. Strategies to stabilize the compound include:
  • Storage : Lyophilized at -20°C; reconstitute in anhydrous DMSO for short-term use.
  • Buffering : Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis.
  • Kinetic Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) tracks hydrolysis byproducts .

Q. What characterization techniques are recommended to confirm the successful synthesis of 3,4-Dibromo-Mal-PEG8-Amine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify PEG8 backbone integration and bromo group presence (δ 3.6–3.8 ppm for PEG; δ 4.5–5.0 ppm for dibromo-maleimide).
  • Mass Spectrometry (MALDI-TOF) : Confirm molecular weight (expected ~700–750 Da range).
  • FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br stretch) validate structural integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in conjugation efficiency when using 3,4-Dibromo-Mal-PEG8-Amine across different pH environments?

  • Methodological Answer : Discrepancies often arise from pH-dependent amine protonation or bromo group hydrolysis. Systematic approaches include:
  • Titration Experiments : Test conjugation efficiency at 0.5 pH intervals (6.5–9.0) using fluorescamine assays to quantify free amines.
  • Competitive Inhibition Studies : Add thiol-containing competitors (e.g., cysteine) to identify non-specific binding.
  • Mixed-Methods Analysis : Combine quantitative HPLC data with qualitative SDS-PAGE to resolve conflicting results .

Q. What strategies are effective in mitigating non-specific binding of 3,4-Dibromo-Mal-PEG8-Amine in complex biological matrices?

  • Methodological Answer :
  • Blocking Agents : Pre-treat samples with 1% BSA or 5% non-fat milk to occupy non-target sites.
  • PEG Chain Optimization : Increase PEG length (e.g., PEG12) if steric hindrance is insufficient, though this may reduce cellular uptake efficiency.
  • Selective Quenching : Post-conjugation, add excess β-mercaptoethanol to quench unreacted dibromo groups .

Q. In multi-step synthetic routes, how do competing side reactions involving the dibromo groups impact the overall yield of functionalized PEG8-amine derivatives?

  • Methodological Answer : Competing hydrolysis or maleimide ring-opening reactions can reduce yields by 20–40%. Mitigation strategies:
  • Stepwise Synthesis : Isolate intermediates (e.g., PEG8-amine) before introducing dibromo-maleimide.
  • Low-Temperature Reactions : Conduct dibromo functionalization at 4°C to slow hydrolysis.
  • Computational Modeling : Use DFT calculations to predict reaction pathways and optimize conditions .

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